Boc-Phe-(Alloc)Lys-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Boc-Phe-(Alloc)Lys-PAB-PNP is primarily used as a cleavable linker for antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
The mode of action of this compound involves its role as a cleavable linker . As a linker, it connects the antibody with the cytotoxic drug and releases the drug in the target cell after internalization . The cleavable nature of the linker allows for the controlled release of the cytotoxic drug, thereby enhancing the specificity of the therapy and reducing systemic toxicity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the mechanism of action of the cytotoxic drug that is released when the linker is cleaved . The specific pathways affected would depend on the nature of the cytotoxic drug attached to the linker .
Pharmacokinetics
The pharmacokinetics of this compound, like other ADC linkers, would be influenced by several factors including the properties of the antibody, the linker, and the drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability . .
Result of Action
The result of the action of this compound is the targeted delivery of the cytotoxic drug to cancer cells, leading to their destruction . By releasing the drug specifically in the target cells, it enhances the efficacy of the therapy and reduces side effects .
Action Environment
The action environment can influence the stability, efficacy, and action of this compound . Factors such as pH, temperature, and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . The tumor microenvironment, characterized by factors such as hypoxia, low pH, and high levels of certain enzymes, can also influence the action of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe-(Alloc)Lys-PAB-PNP involves multiple steps, starting with the protection of amino and carboxyl groups to prevent unwanted reactions. The key steps include:
Protection of the amino group: The amino group of lysine is protected using a tert-butyloxycarbonyl (Boc) group.
Protection of the carboxyl group: The carboxyl group of phenylalanine is protected using an allyloxycarbonyl (Alloc) group.
Coupling reactions: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Introduction of the p-aminobenzyl (PAB) group: The PAB group is introduced through a nucleophilic substitution reaction.
Formation of the p-nitrophenyl (PNP) carbonate: The final step involves the formation of the PNP carbonate by reacting the intermediate with p-nitrophenyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Ensuring the purity and quality of the compound through rigorous testing, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-(Alloc)Lys-PAB-PNP undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Substitution: The PNP group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: Removal of Boc and Alloc groups, yielding free amino acids.
Substitution: Formation of various derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives
Scientific Research Applications
Boc-Phe-(Alloc)Lys-PAB-PNP is widely used in scientific research, particularly in the following areas:
Chemistry: As a cleavable linker in the synthesis of complex molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: In the production of specialized pharmaceuticals and bioconjugates .
Comparison with Similar Compounds
Boc-Phe-(Alloc)Lys-PAB-PNP is unique due to its specific structure and cleavable properties. Similar compounds include:
Cbz-Phe-(Alloc)Lys-PAB-PNP: Similar structure but with a different protecting group (Cbz instead of Boc).
Fmoc-Phe-(Alloc)Lys-PAB-PNP: Uses Fmoc as the protecting group instead of Boc.
Boc-Phe-(Alloc)Lys-PAB-ONp: Similar structure but with a different leaving group (ONp instead of PNP)
These compounds share similar applications but differ in their protecting groups and leaving groups, which can affect their reactivity and stability.
Properties
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAEVQMHYNGJL-ACHIHNKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.